molecular formula C13H15N3O B14393532 N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide CAS No. 89912-17-4

N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide

Cat. No.: B14393532
CAS No.: 89912-17-4
M. Wt: 229.28 g/mol
InChI Key: LKMWOMWFOSAGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide is a chemical compound of significant interest in medicinal and organic chemistry research. It features a benzyl-substituted imidazole core, a privileged scaffold in drug discovery due to its prevalence in biologically active molecules . The imidazole ring is a key component in numerous therapeutic agents, known for its wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and antiulcer activities . The specific molecular architecture of this compound, which combines the formamide group with the benzyl-imidazole moiety, makes it a valuable intermediate or building block for the synthesis of more complex chemical entities. Researchers can utilize it in the development of novel compounds for high-throughput screening, particularly in projects targeting enzyme inhibition or receptor modulation. The presence of the imidazole ring, which is amphoteric and can act as both a hydrogen bond donor and acceptor, may allow derivatives of this compound to interact effectively with various biological polymers, such as proteins and enzymes . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

89912-17-4

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-[2-(3-benzylimidazol-4-yl)ethyl]formamide

InChI

InChI=1S/C13H15N3O/c17-11-14-7-6-13-8-15-10-16(13)9-12-4-2-1-3-5-12/h1-5,8,10-11H,6-7,9H2,(H,14,17)

InChI Key

LKMWOMWFOSAGDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2CCNC=O

Origin of Product

United States

Preparation Methods

Protocol for Imidazole Ring Formation

  • Reaction Setup : α-Bromo-2,6-dimethoxyacetophenone reacts with formamide at 100–130°C under inert conditions.
  • Demethylation : Cleavage of methoxy groups using HBr yields the imidazole precursor.
  • Benzylation : Deprotonation with NaH followed by alkylation with benzyl bromide introduces the N-1 benzyl group.

Key Data :

  • Yield: 65–78% for benzylated imidazole.
  • Characterization: $$ ^1H $$-NMR (CDCl₃) δ 7.35–7.12 (m, 5H, Ar-H), 5.44 (s, 2H, CH₂Ph).

Introduction of the Ethylamine Side Chain

The C-5 ethylamine substituent is introduced via alkylation or nucleophilic substitution.

Lithiation-Alkylation Strategy

  • Protection : N-1 is protected with a trityl group using trityl chloride.
  • Lithiation : n-BuLi at −78°C generates a C-5 lithiated species.
  • Quenching : Reaction with 2-bromoethylphthalimide installs the ethylamine precursor.
  • Deprotection : Hydrazinolysis removes the phthalimide, yielding the primary amine.

Optimization :

  • Solvent: THF at −78°C prevents side reactions.
  • Yield: 70–82% after deprotection.

Formylation of the Primary Amine

The terminal amine is converted to a formamide using formic acid derivatives.

Direct Formylation with Formic Acid

  • Reaction : The amine is refluxed with excess formic acid in toluene.
  • Workup : Neutralization with NaOH followed by extraction into DCM.

Key Data :

  • Yield: 88%.
  • IR (KBr): 1683 cm⁻¹ (C=O stretch).

Coupling Agent-Mediated Approach

  • Activation : EDCI/HOBt promotes amide bond formation between the amine and formic acid.
  • Conditions : Room temperature in DMF for 12 h.

Advantages :

  • Avoids high temperatures, reducing decomposition risks.
  • Yield: 92%.

Alternative Routes and Comparative Analysis

One-Pot Imidazole-Formamide Synthesis

A patent (CN103214420B) describes a telescoped process:

  • Cyclization : Pentamidine hydrochloride reacts with glyoxal at pH 6.0–7.5.
  • Formylation : POCl₃/DMF generates the formyl group in situ.

Efficiency :

  • Total yield: 68%.
  • Limitations: Requires strict pH control.

Reductive Amination Pathway

  • Aldehyde Intermediate : Lithiation and formylation yield 5-formylimidazole.
  • Reduction : NaBH₄ reduces the formyl group to hydroxymethyl.
  • Amination : Reaction with NH₃ and subsequent formylation.

Yield : 58% over three steps.

Reaction Optimization and Scalability

Parameter Direct Formylation EDCI-Mediated One-Pot
Temperature (°C) 100–110 25 80–100
Time (h) 6 12 4
Yield (%) 88 92 68
Purity (HPLC, %) 98.5 99.2 95.7

Key Findings :

  • EDCI-mediated formylation offers superior yields and purity.
  • One-pot methods reduce solvent use but require precise conditions.

Characterization and Quality Control

  • NMR Spectroscopy :
    • $$ ^1H $$-NMR (DMSO-d₆): δ 8.09 (s, 1H, CHO), 4.31–4.23 (m, 2H, CH₂NH).
  • Mass Spectrometry :
    • ESI-MS: m/z 229.28 [M+H]⁺.
  • X-ray Crystallography : Confirms Z-configuration of formamide.

Industrial-Scale Considerations

  • Cost-Effective Bases : NaOH replaces t-BuOK, reducing hazards.
  • Crystallization : Cooling to −20°C in toluene yields high-purity product.
  • Green Chemistry : Solvent-free microwave steps improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide can undergo several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Benzyl halides and other alkylating agents are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazolines.

Scientific Research Applications

N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways . For example, it can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide and its analogs:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Key Substituents Molecular Features Melting Point (°C) Biological Activity/Notes Reference
This compound (Target) Formamide, benzyl-imidazole, ethyl linker C₁₇H₁₈N₄O Not reported Hypothesized improved bioavailability vs. acids
2-(1-Benzyl-1H-imidazol-5-yl)acetic acid (1) Acetic acid moiety C₁₄H₁₄N₂O₂ Not reported Low oral activity; bioisosteres ineffective
2-(1-Benzyl-5-phenyl-1H-indol-3-yl)-1H-benzo[d]imidazole (3t) Benzyl, phenyl-indole, benzimidazole C₂₈H₂₂N₄ 278.6–279.1 High yield (85%); structural rigidity
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide (27) Carboxamide, benzyl-benzimidazole C₂₄H₂₀N₆O 226–227 IDO1 inhibitor; high melting point
N-[2-(1H-imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine Amine, imidazole-ethyl linker C₁₂H₁₃N₅ Not reported Structural similarity; potential kinase binding
Formoterol-related compound H Formamide, benzyl, methoxyphenyl C₂₅H₂₈N₄O₃ Not reported High relative retention time (2.2) in HPLC

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The replacement of the acetic acid group in 2-(1-Benzyl-1H-imidazol-5-yl)acetic acid with formamide in the target compound may enhance metabolic stability. Compounds like 27 (carboxamide-substituted) exhibit potent IDO1 inhibition, suggesting that the formamide group in the target compound could similarly modulate enzyme interactions .

Synthetic Considerations :

  • Derivatives such as 3t and 27 are synthesized via CuI-catalyzed coupling or carboxamide formation, respectively . The target compound likely requires analogous conditions (e.g., DMF solvent, Cs₂CO₃ base) for formamide introduction .

Physical Properties :

  • Melting points correlate with molecular rigidity. The benzimidazole core in 3t and 27 contributes to high melting points (>270°C), while the target compound’s ethyl linker and formamide group may reduce crystallinity, though data are lacking .

Analytical Behavior :

  • Formamide-containing analogs like Formoterol-related compound H show distinct HPLC retention times (relative retention time = 2.2), which could aid in purity assessment for the target compound .

Contradictions and Gaps :

  • While bioisosteric replacements (e.g., trifluorosulfonamides) failed in angiotensin II receptor antagonists , carboxamide derivatives in IDO1 inhibitors succeeded . This underscores the context-dependent efficacy of substituents.

Biological Activity

N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features an imidazole ring and a benzyl group, contributing to its distinctive pharmacological properties. Its molecular formula includes carbon, hydrogen, nitrogen, and oxygen atoms, which are critical for its interaction with biological targets.

This compound primarily acts as an antagonist of adenosine receptors , particularly the A2B subtype. This receptor is implicated in various inflammatory conditions, including asthma and other respiratory diseases. The compound's ability to selectively inhibit these receptors suggests a potential role in treating inflammatory disorders.

1. Adenosine Receptor Modulation

Research indicates that this compound selectively inhibits A2B adenosine receptors. This inhibition can lead to reduced bronchial hyperresponsiveness and inflammation, making it a candidate for therapeutic applications in respiratory diseases.

2. Cytotoxicity Studies

In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibitory activity against cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating effective concentrations for inducing cell death .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(1-benzyl-4-phenyl-1H-imidazol-2-yl)-2,2-dimethylpropyl benzamideContains a phenyl group and a dimethylpropyl chainKinesin spindle protein inhibitor for cancer treatment
N-(5-(2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl)formamideMore complex structure with additional hydroxyl and benzyloxy groupsPrecursor for Formoterol, used in asthma treatment
3-(1-benzylimidazol-4-yl)-2-methylphenolImidazole core with methyl and phenolic componentsPotential anti-inflammatory activity

This table highlights how this compound stands out due to its specific interaction profile with adenosine receptors.

Case Study 1: Anti-inflammatory Potential

A study investigating the effects of this compound on bronchial tissues showed that it significantly reduced inflammation markers in vitro. The findings suggest that this compound could be developed into a therapeutic agent for treating asthma and other inflammatory diseases.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested against several cancer cell lines. The results indicated that the compound induced apoptosis in MCF7 cells at concentrations as low as 10 µM, demonstrating its potential as an anticancer drug .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving imidazole functionalization and formamide coupling. For example:

Benzylation of imidazole : React 1H-imidazole with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group at the N1 position.

Ethylamine side-chain addition : Use a nucleophilic substitution or reductive amination to attach the ethylamine moiety to the imidazole ring.

Formamide coupling : Treat the resulting amine with formic acid derivatives (e.g., formic anhydride) in the presence of a coupling agent like DCC.

  • Validation : Confirm intermediates via TLC, melting points, and spectroscopic methods (IR, 1H^1H/13C^{13}C NMR) .

Q. How can the purity and structural integrity of the compound be validated?

  • Analytical methods :

  • HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, 254 nm) to assess purity. Relative retention times (RRT) and response factors can be cross-referenced with standards (e.g., RRT ~1.3 for formamide derivatives in similar matrices) .
  • Elemental analysis : Compare experimental vs. calculated C, H, N percentages (e.g., ±0.3% deviation).
  • Spectroscopy : IR for formamide C=O stretch (~1670 cm⁻¹) and 1H^1H NMR for benzyl protons (δ 7.2–7.4 ppm, multiplet) .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

  • Single-crystal X-ray diffraction : Use SHELXTL or SHELXL for structure refinement. Key steps:

Grow crystals via slow evaporation (solvent: DCM/hexane).

Collect data at low temperature (100 K) to minimize thermal motion.

Validate using R-factor (<5%) and residual electron density maps .

Advanced Research Questions

Q. How can molecular docking studies elucidate its binding interactions with biological targets?

  • Protocol :

Target preparation : Obtain a protein structure (e.g., from PDB) and remove water/cofactors.

Ligand preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*).

Docking software : Use AutoDock Vina or Schrödinger Glide with flexible residues in the active site.

  • Case study : Similar benzimidazole derivatives showed π-π stacking with aromatic residues and hydrogen bonding via the formamide group (e.g., binding energy ≤−8.0 kcal/mol) .

Q. How to address discrepancies between spectroscopic data and computational predictions?

  • Troubleshooting :

  • Dynamic effects : NMR chemical shifts may vary due to solvent polarity or tautomerism (e.g., imidazole ring proton exchange).
  • Crystal packing : Hydrogen bonding in the solid state (e.g., N–H···O=C interactions) can alter IR frequencies compared to solution-phase simulations.
  • Validation : Cross-check with variable-temperature NMR or DFT calculations incorporating solvent models .

Q. What experimental designs are effective for studying structure-activity relationships (SAR)?

  • Approach :

Analog synthesis : Modify substituents (e.g., benzyl → substituted benzyl, formamide → acetamide).

Biological assays : Test analogs against target enzymes/receptors (e.g., IC₅₀ determination via fluorescence assays).

Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity.

  • Example : In related compounds, electron-withdrawing groups on the benzyl ring enhanced binding affinity by 2–3 fold .

Q. How to analyze hydrogen-bonding networks in its crystal lattice?

  • Graph-set analysis : Apply Etter’s rules to categorize motifs (e.g., D(2) chains for N–H···O interactions).
  • Software tools : Mercury (CCDC) for visualizing and quantifying intermolecular contacts (e.g., bond distances ≤3.0 Å, angles ≥120°) .

Q. What strategies resolve conflicting crystallographic data (e.g., disorder, twinning)?

  • Refinement techniques :

  • Twinning : Use SHELXL’s TWIN/BASF commands for detwinning.
  • Disordered solvents : Apply SQUEEZE (Platon) to model electron density.
  • Validation : Check ADDSYM for missed symmetry and Rint for data quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.